molecular formula C9H18ClNO2 B2468645 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride CAS No. 2580210-89-3

1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride

Cat. No.: B2468645
CAS No.: 2580210-89-3
M. Wt: 207.7
InChI Key: FIDGFOMLGWHZKY-UHFFFAOYSA-N
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Description

“1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2580210-89-3 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2.ClH/c1-10(2)7-9(8(11)12)5-3-4-6-9;/h3-7H2,1-2H3,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that similar compounds often undergo reactions typical of carboxylic acids and amines .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 207.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Antitumor and Antibacterial Properties

1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid; hydrochloride exhibits significant antitumor and antibacterial activities. Studies have shown that derivatives of this compound, such as 5-methylenecyclopentanone-3-carboxylic acid, display these properties, emphasizing its potential in antibiotic and cancer research (Umezawa & Kinoshita, 1957); (Kinoshita & Umezawa, 1959).

Enzymatic Substrate Synthesis

This compound is utilized in the efficient synthesis of various substituted amino acid derivatives, including enzymatic substrates like Fa-Met. The process leverages coupling reactions with methyl ester amino acids hydrochloride, demonstrating its applicability in enzymatic and biochemical research (Brunel, Salmi, & Letourneux, 2005).

Synthesis of Amino Amides and Amino Esters

The compound serves as a precursor in the synthesis of amino amides and amino esters, showcasing its versatility in creating compounds with potential anticonvulsant activities. This highlights its role in the development of new pharmacological agents (Arustamyan et al., 2019).

Bioconjugation Studies

It is instrumental in understanding the mechanisms of amide formation in bioconjugation processes. Studies involving this compound help unravel the complexities of biochemical interactions, particularly in aqueous media, which is crucial for biomedical research and drug development (Nakajima & Ikada, 1995).

Cytotoxicity Studies

This compound is part of a series demonstrating cytotoxic activity towards human cancer cell lines. Research in this area provides valuable insights into the development of new cancer treatments, exploring the potential of these compounds as therapeutic agents (Chen et al., 1994).

Carboxylic Acid Isostere Design

Its derivatives are used in designing potent thromboxane receptor antagonists. This application showcases its role in creating novel compounds with specific biological activities, contributing to drug discovery and development (Ballatore et al., 2011).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclopentane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-10(2)7-9(8(11)12)5-3-4-6-9;/h3-7H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDGFOMLGWHZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCCC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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